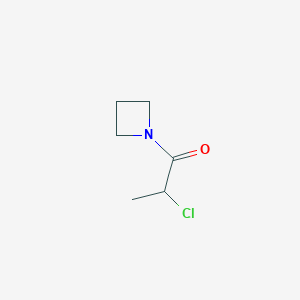

1-(Azetidin-1-yl)-2-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Azetidin-1-yl)-2-chloropropan-1-one is a heterocyclic organic compound featuring an azetidine ring, which is a four-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-chloropropan-1-one typically involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs . This reaction results in the formation of the azetidine ring. The reaction conditions often include the use of triethylamine as a base and solvents such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azetidin-1-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an azetidine derivative with an amine group in place of the chlorine atom .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications:

- Anticancer Activity : Research indicates that compounds with azetidine rings exhibit notable anticancer properties. For example, derivatives of azetidinone have demonstrated cytotoxic effects on cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) cells. These compounds induce apoptosis through mechanisms involving cell cycle regulation and apoptosis pathways .

- Antiviral Properties : Similar azetidinone derivatives have been evaluated for their antiviral activity. Some studies report moderate inhibitory effects against viruses such as human coronavirus, suggesting potential therapeutic applications in treating viral infections .

- Antimicrobial Activity : The compound has also been investigated for antimicrobial properties. Azetidinone derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential use as antibiotics .

Synthetic Methodologies

Several synthetic routes exist for producing 1-(Azetidin-1-yl)-2-chloropropan-1-one. These methods typically involve the reaction of azetidine derivatives with chloropropanones or similar reagents under controlled conditions to yield the desired product. The specific arrangement of the chlorine atom and carbonyl group in this compound influences its reactivity and biological properties, allowing for further functionalization.

Case Studies and Research Findings

Several studies have explored the biological activities associated with azetidinone derivatives:

- Study on Apoptosis Induction : One study evaluated a series of azetidinone derivatives for their ability to induce apoptosis in cancer cells. Compound 6 from this series was found to have the highest selectivity towards neoplastic cells, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Efficacy Study : A recent investigation into azetidinone fused quinoline derivatives showed enhanced antimicrobial activity compared to standard drugs, reinforcing the therapeutic potential of this class of compounds .

Mécanisme D'action

The mechanism of action of 1-(Azetidin-1-yl)-2-chloropropan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors, affecting pathways related to microbial growth or neurological functions . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

N-substituted-3-chloro-2-azetidinone derivatives: These compounds share a similar azetidine ring structure and have been studied for their anticonvulsant properties.

2-Azetidinones:

Uniqueness: 1-(Azetidin-1-yl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Activité Biologique

1-(Azetidin-1-yl)-2-chloropropan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

This compound has the molecular formula C5H8ClNO and is characterized by its azetidine ring structure. Its chemical structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of azetidin-2-one, including this compound, exhibit significant anticancer activity. A study evaluated various azetidin-2-one derivatives and found that certain compounds induced apoptosis in cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Table 1: Summary of Anticancer Activity of Azetidin-2-one Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SiHa | TBD | Induces apoptosis via caspase activation |

| Compound 6 (N-(p-methoxy-phenyl)-...) | B16F10 | TBD | Inhibits cell cycle genes |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of azetidine derivatives. Research has shown that certain azetidine compounds can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be due to their ability to modulate signaling pathways related to inflammation and apoptosis .

Study on Anticancer Activity

In a comprehensive study conducted by Olazaran et al., various azetidin-2-one derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results demonstrated that specific modifications on the azetidine ring significantly enhanced their anticancer properties. For instance, the introduction of certain phenyl groups increased selectivity towards neoplastic cells while minimizing toxicity towards normal cells .

Neuroprotection in Animal Models

In vivo studies using rodent models have illustrated the neuroprotective effects of azetidine derivatives. These studies revealed that treatment with these compounds led to reduced markers of neuroinflammation and improved cognitive function in models of induced neurodegeneration.

The biological activity of this compound appears to be multifaceted:

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It inhibits key regulators of the cell cycle, contributing to its anticancer effects.

- Oxidative Stress Modulation : The compound exhibits antioxidant properties that may protect neuronal cells from damage.

Propriétés

IUPAC Name |

1-(azetidin-1-yl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAWONOMMJHATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.